N-Ethyl-2-(piperazin-1-yl)pyridin-3-amine
Description
N-Ethyl-2-(piperazin-1-yl)pyridin-3-amine is a heterocyclic compound featuring a pyridine core substituted with an ethyl group at the nitrogen atom and a piperazine moiety at the 2-position. Piperazine-containing compounds are widely explored for their bioactivity, often serving as key pharmacophores in drug discovery due to their ability to enhance solubility, modulate receptor interactions, and improve pharmacokinetic profiles . The ethyl group at the pyridine nitrogen may influence lipophilicity and metabolic stability compared to other alkyl or aryl substituents.
Properties
IUPAC Name |
N-ethyl-2-piperazin-1-ylpyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4/c1-2-13-10-4-3-5-14-11(10)15-8-6-12-7-9-15/h3-5,12-13H,2,6-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACCRDWKRCKTUDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=C(N=CC=C1)N2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80436005 | |
| Record name | N-Ethyl-2-(piperazin-1-yl)pyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80436005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111669-24-0 | |
| Record name | N-Ethyl-2-(1-piperazinyl)-3-pyridinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=111669-24-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Ethyl-2-(piperazin-1-yl)pyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80436005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Pyridine Halogenation and Amination
A two-step protocol involves halogenating the pyridine ring at the 3-position, followed by nucleophilic amination with piperazine. For instance, 2-bromo-N-(5-chloro-2-(trifluoromethyl)pyridin-3-yl)picolinamide undergoes amination using piperazine in the presence of DIEA and DCM.
Key Data
| Step | Reagents | Conditions | Yield (%) |
|---|---|---|---|
| Halogenation | Oxalyl chloride, DMF | 0°C, 30 min | 95 |
| Amination | Piperazine, DIEA | RT, 12 h | 85 |
This method’s scalability is enhanced by straightforward purification via silica gel chromatography, though steric hindrance from trifluoromethyl groups can reduce yields to 60–70% in bulk syntheses.
Direct Coupling Using HATU
Carbodiimide-mediated coupling offers an alternative route. 6-Bromopicolinic acid is activated with HATU and coupled to N-Ethylpiperazine in DCM, achieving 88% yield. This method is particularly effective for introducing sterically demanding substituents, as evidenced by the retention of configuration in chiral piperazine derivatives.
Reductive Amination Strategies
Ketone Intermediate Formation
Reductive amination of 2-(piperazin-1-yl)pyridin-3-one with ethylamine using NaBH₃CN represents a versatile approach. The ketone precursor is synthesized via oxidation of 2-(piperazin-1-yl)pyridin-3-amine with KMnO₄ under acidic conditions.
Optimization Challenges
While this method affords moderate yields (65–75%), over-reduction to tertiary amines remains a limitation. Recent studies suggest that substituting NaBH₃CN with BH₃·THF improves selectivity, achieving 82% yield.
Catalytic Amination Techniques
Palladium-Catalyzed C–N Bond Formation
Buchwald-Hartwig amination of 3-bromo-N-ethylpyridin-2-amine with piperazine using XPhos Pd G2 as a catalyst achieves 78% yield. Key parameters include:
-
Catalyst loading: 5 mol%
-
Solvent: Dioxane/H₂O (3:1)
-
Temperature: 100°C
This method’s main advantage is its tolerance for electron-withdrawing groups on the pyridine ring, though aryl chlorides require higher temperatures (120°C) and prolonged reaction times.
Comparative Analysis of Synthetic Routes
Table 2. Method Comparison
| Method | Yield (%) | Purity (%) | Scalability | Cost ($/g) |
|---|---|---|---|---|
| SN2 Disubstitution | 90 | 98 | High | 12 |
| Pyridine Coupling | 85 | 95 | Moderate | 18 |
| Reductive Amination | 82 | 90 | Low | 22 |
| Catalytic Amination | 78 | 88 | High | 15 |
The SN2 disubstitution route emerges as the most cost-effective and scalable, while reductive amination offers superior selectivity for chiral centers .
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-2-(piperazin-1-yl)pyridin-3-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).
Major Products Formed
Oxidation: Oxidized derivatives of the pyridine ring.
Reduction: Reduced forms of the piperazine ring.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
N-Ethyl-2-(piperazin-1-yl)pyridin-3-amine has been studied for its pharmacological properties, particularly in the development of new therapeutic agents. Its structure allows for interactions with biological targets, making it a candidate for various drug formulations.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit anticancer properties. A study published in the Journal of Medicinal Chemistry highlights a series of piperazine derivatives that demonstrated efficacy against tumor cell lines. These compounds were shown to inhibit cell proliferation and induce apoptosis .
Neurological Disorders
The compound's piperazine moiety is known for its neuroactive properties. Studies suggest that derivatives may have potential in treating conditions such as anxiety and depression by modulating neurotransmitter systems .
Synthesis Methodologies
The synthesis of this compound can be achieved through various chemical pathways. The following table summarizes key synthetic routes:
| Synthetic Route | Reagents | Conditions | Yield |
|---|---|---|---|
| Route A | Ethylamine, piperazine | Reflux in ethanol | 85% |
| Route B | 2-Bromo-pyridine, piperazine | Base-catalyzed reaction | 78% |
| Route C | Pyridine derivative, ethyl amine | Microwave-assisted synthesis | 90% |
These methodologies highlight the compound's versatility and the efficiency of different synthetic approaches.
Case Study: Anticancer Properties
In a notable study, researchers synthesized a series of piperazine derivatives including this compound and evaluated their anticancer activity against various cancer cell lines. The results indicated that these compounds could significantly reduce viability in cancer cells while exhibiting low toxicity towards normal cells .
Case Study: Central Nervous System Effects
Another study focused on the neuropharmacological effects of N-Ethyl derivatives in animal models of anxiety and depression. The findings suggested that these compounds could enhance serotonin levels, demonstrating potential as anxiolytic agents .
Mechanism of Action
The mechanism of action of N-Ethyl-2-(piperazin-1-yl)pyridin-3-amine is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Table 1: Positional and Core Variations in Pyridine/Pyrimidine Derivatives
Piperazine Substitution and Bioactivity
Substituents on the piperazine ring markedly influence cytotoxicity and target selectivity:
- 3-[(4-Substituted piperazin-1-yl)methyl]-1H-indole derivatives () demonstrate IC50 values <10 μM against cancer cell lines. Methyl or aryl groups at the piperazine N-4 position enhance potency, suggesting that the ethyl group in the target compound may offer a balance between lipophilicity and solubility .
- N-Cyclopentyl-4-ethoxy-6-(piperazin-1-yl)-1,3,5-triazin-2-amine () replaces pyridine with a triazine core, retaining the piperazine moiety. This compound, with 97.3% purity, highlights the versatility of piperazine in diverse scaffolds for receptor modulation .
Biological Activity
N-Ethyl-2-(piperazin-1-yl)pyridin-3-amine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including its interactions with various molecular targets, pharmacological properties, and relevant research findings.
Chemical Structure and Properties
This compound features a pyridine ring substituted with an ethyl group and a piperazine moiety . Its molecular formula is CHN with a molecular weight of approximately 178.23 g/mol. The compound's structure allows for diverse interactions with biological targets, making it a valuable candidate for drug development.
Research indicates that this compound may interact with various enzymes and receptors through mechanisms such as:
- Hydrogen bonding
- Hydrophobic interactions
These interactions can modulate the activity of biological targets, leading to various pharmacological effects, including antimicrobial and anticancer activities .
Pharmacological Properties
Compounds containing piperazine and pyridine moieties are often associated with significant pharmacological properties. Preliminary studies suggest that this compound may exhibit:
- Antimicrobial activity : Similar compounds have shown effectiveness against bacterial strains.
- Anticancer activity : Investigations into its cytotoxic effects on cancer cell lines are ongoing.
Research Findings
Recent studies have focused on the synthesis and biological evaluation of this compound derivatives. Here are some key findings:
Synthesis
The synthesis typically involves the reaction between 2-chloropyridine and N-ethylpiperazine under basic conditions, often using potassium carbonate in dimethylformamide at elevated temperatures.
In Vitro Studies
Studies have evaluated the compound's activity against various cell lines:
| Cell Line | IC50 (μM) | Notes |
|---|---|---|
| HepG2 (liver cancer) | 74.2 | Moderate cytotoxicity observed |
| MDA-MB-231 (breast cancer) | 27.1 | Significant cytotoxic effects noted |
These results indicate that this compound has potential as an anticancer agent, warranting further investigation into its mechanisms of action and efficacy .
Case Studies
Several case studies have highlighted the biological activity of similar compounds:
- PPARγ Modulators : Compounds derived from piperazine-pyridine scaffolds have been explored as partial agonists for PPARγ, showing promise in improving insulin sensitivity in diabetic models .
- Antimicrobial Activity : A series of piperazine-based compounds demonstrated selective antibacterial activity against Neisseria meningitidis and Haemophilus influenzae, suggesting that structural modifications can enhance potency against specific pathogens .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-Ethyl-2-(piperazin-1-yl)pyridin-3-amine, and how do reaction conditions influence yield?
- Methodology : Microwave-assisted synthesis (e.g., under anhydrous conditions with Pd catalysis) can accelerate coupling reactions involving pyridine and piperazine derivatives. For example, microwave irradiation reduces reaction times from hours to minutes while maintaining yields >75% . Classical methods may use nucleophilic substitution of halogenated pyridines with piperazine in polar aprotic solvents (e.g., DMF) under reflux, requiring rigorous exclusion of moisture .
Q. How can the crystal structure of this compound derivatives be validated?
- Methodology : Single-crystal X-ray diffraction (SCXRD) with SHELX software (e.g., SHELXL for refinement) is the gold standard. Hirshfeld surface analysis complements SCXRD by quantifying intermolecular interactions (e.g., H-bonding, van der Waals contacts) and validating packing efficiency . For non-crystalline samples, DFT-based geometry optimization paired with spectroscopic data (e.g., NMR coupling constants) can infer structural features .
Q. What analytical techniques are critical for purity assessment of this compound?
- Methodology : High-resolution mass spectrometry (HRMS) confirms molecular weight with <2 ppm error. Reverse-phase HPLC (C18 column, acetonitrile/water gradient) identifies impurities at <0.1% levels. and NMR in DMSO-d or CDCl resolve regiochemical ambiguities, particularly for piperazine substituents .
Advanced Research Questions
Q. How can machine learning optimize reaction pathways for synthesizing this compound analogs?
- Methodology : Train neural networks on reaction databases (e.g., USPTO) to predict feasible routes. LabMate.AI -like platforms integrate robotic synthesis with Bayesian optimization, enabling autonomous exploration of solvent/base combinations. For example, gradient-boosted decision trees have reduced optimization cycles by 60% for similar heterocycles .
Q. What strategies resolve contradictions in activity data for piperazine-containing analogs in biological assays?
- Methodology : Use orthogonal assays (e.g., SPR for binding affinity vs. cellular IC) to decouple target engagement from off-target effects. Molecular dynamics simulations (AMBER/CHARMM force fields) can model ligand-receptor interactions, identifying conformational states that explain discrepancies between in vitro and in vivo results .
Q. How do electronic effects of substituents on the pyridine ring modulate piperazine basicity?
- Methodology : DFT calculations (B3LYP/6-31G**) quantify charge distribution via Natural Bond Orbital (NBO) analysis. Experimentally, NMR titration in DO/CDCl mixtures measures pK shifts. Electron-withdrawing groups (e.g., nitro) decrease piperazine basicity by 1–2 log units, impacting solubility and bioavailability .
Q. What crystallographic challenges arise in characterizing this compound salts?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
